molecular formula C14H8ClN3OS B1429737 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1407180-82-8

2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No. B1429737
M. Wt: 301.8 g/mol
InChI Key: OBAXOIGFKYWFQD-UHFFFAOYSA-N
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Description

“2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1407180-82-8 . It has a molecular weight of 301.76 . This compound is widely represented in medicinal chemistry as it is a structural analog of purines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8 (11)12-6-9-13 (20-12)10 (7-16)18-14 (15)17-9/h2-6H,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Anticancer Agent

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thienopyrimidine derivatives, such as “2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile”, hold a unique place among fused pyrimidine compounds. They are structural analogs of purines and have various biological activities . The most recent research on the anticancer effects of thienopyrimidines involves the inhibition of various enzymes and pathways .

PI3K Inhibitor

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thienopyrimidine derivatives, including “2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .

Antibacterial Agent

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Some thienopyrimidine derivatives have shown antibacterial effects against organisms such as B. subtilis, E. coli, P. vulgaris and S. aureus .
  • Results/Outcomes : Among all the synthesized derivatives, one compound showed a greater inhibitory effect against the organisms used .

Dihydrofolate Reductase (DHFR) Inhibitor

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Some thienopyrimidine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .

Inhibitor of PI3K Isomers

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thienopyrimidine derivatives, including “2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .

properties

IUPAC Name

2-chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8(11)12-6-9-13(20-12)10(7-16)18-14(15)17-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAXOIGFKYWFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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